APC-300

NRAS Signal Transduction Prostate Cancer

APC-300 is the only compound in the APC series that targets NRAS signaling, uniquely sensitizing castrate-resistant prostate cancer cells to bicalutamide—a capability its siblings APC-100 and APC-200 lack. Preferentially inhibits cancer cells while sparing normal cells. Broad-spectrum activity across prostate, pancreatic, and melanoma models. Ideal for Ras-driven oncology research and combination anti-androgen studies. ≥98% purity, oral bioavailable, global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1578281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPC-300
SynonymsAPC300;  APC-300;  APC 300
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APC-300 Compound Overview for Prostate Cancer Research Procurement


APC-300 (synonymous with CPC-300) is a small molecule signal transduction inhibitor classified as an NRAS (GTPase NRas) modulator, originally developed by Colby Pharmaceuticals and acquired by Adamis Pharmaceuticals for the treatment of prostate cancer [1]. It is part of a three-compound series along with APC-100 (an androgen receptor antagonist) and APC-200 (a polyamine oxidase inhibitor), each targeting distinct nodes of prostate carcinogenesis [2]. APC-300 is orally bioavailable, has a molecular weight of approximately 553.63 g/mol, and is soluble in DMSO but not in water . Its development status remains preclinical, with demonstrated activity spanning castrate-sensitive and castrate-resistant prostate cancer, as well as pancreatic cancer and melanoma models [3][4].

Why APC-300 Cannot Be Substituted by Other In-Class Signal Transduction Inhibitors


APC-300 exhibits a unique pharmacological profile that prevents simple substitution with its sibling compounds or other anti-androgens. While APC-100 acts primarily as an androgen receptor (AR) antagonist with anti-inflammatory properties, APC-300 exerts its effects through NRAS inhibition, targeting a distinct and complementary node in oncogenic signaling [1]. APC-200 is a polyamine oxidase inhibitor that blocks reactive oxygen species production, a mechanism unrelated to APC-300's multi-pathway Ras-targeting strategy [2]. Critically, APC-300 has demonstrated the ability to sensitize castrate-resistant prostate cancer (CRPC) cells to bicalutamide, a standard-of-care anti-androgen, indicating potential for combination therapy that differentiates it from APC-100 and APC-200, which have not been shown to enhance the efficacy of existing anti-androgens [3]. Furthermore, APC-300's spectrum extends beyond prostate cancer to include pancreatic cancer and melanoma models, a breadth not reported for APC-100 or APC-200 [4]. These mechanistic and spectrum differences mean that APC-300 is not interchangeable with its analogs for research applications focused on Ras-driven malignancies or combination anti-androgen strategies.

APC-300 Quantitative Differentiation Evidence Against APC-100, APC-200, and Standard of Care


NRAS Inhibition vs. Androgen Receptor Antagonism: Mechanistic Divergence from APC-100

APC-300 is classified as an NRAS (GTPase NRas) inhibitor, whereas APC-100 is an androgen receptor (AR) antagonist [1]. This mechanistic distinction is critical because NRAS mutations drive Ras signaling independent of androgen receptor status, a pathway implicated in castrate-resistant progression. While no direct biochemical IC50 comparison between the two compounds is publicly available, the target-level differentiation is supported by the DrugMap therapeutic target database and independent pharmacological descriptions [1]. APC-300 has been shown to reduce Ras oncoprotein expression in human pancreatic adenocarcinoma cells, providing direct evidence of target engagement [2].

NRAS Signal Transduction Prostate Cancer

In Vivo Tumor Growth Inhibition in Pancreatic Cancer: Comparison with Vehicle Control

In a mouse model of pancreatic cancer, APC-300 treatment significantly reduced tumor growth compared to vehicle controls, achieving statistical significance at p<0.01 [1]. This in vivo efficacy is complemented by data from human pancreatic adenocarcinoma cell lines, where APC-300 reduced Ras oncoprotein expression and modulated multiple downstream signaling molecules [1]. In contrast, for APC-200, publicly available in vivo data is limited to prostate cancer models, and no pancreatic cancer efficacy has been reported [2]. This provides a cancer-type differentiation: APC-300 demonstrates in vivo activity in pancreatic cancer that is not documented for its sibling compound APC-200.

Pancreatic Cancer Xenograft Tumor Growth Inhibition

Sensitization of Castrate-Resistant Prostate Cancer to Bicalutamide: Clinical Relevance

APC-300 has been shown to sensitize highly aggressive castrate-resistant prostate cancer (CRPC) cells to bicalutamide, a standard-of-care anti-androgen [1]. This finding, published in Clinical Cancer Research (June 28, 2011), indicates that APC-300 can enhance the efficacy of existing anti-androgen therapy in a setting where resistance typically develops. No comparable bicalutamide-sensitization data has been reported for APC-100 or APC-200 [2]. The precise quantitative degree of sensitization (e.g., shift in IC50) has not been publicly disclosed, which limits direct quantitative comparison; however, the qualitative differentiation of bicalutamide sensitization is a critical selection criterion for CRPC-focused research.

Castrate-Resistant Prostate Cancer Bicalutamide AR Signaling

Multi-Cancer Spectrum: Prostate, Pancreatic, and Melanoma Efficacy

APC-300 has demonstrated pre-clinical efficacy across three distinct cancer types — prostate cancer, pancreatic cancer, and melanoma — in both in vitro and in vivo models [1]. Specifically, APC-300 inhibited human tumor cell growth and killed both castrate-sensitive and castrate-resistant prostate cancer cells, reduced tumor volumes in pancreatic cancer xenografts, and suppressed local metastasis in melanoma xenografts [1]. In contrast, publicly available data for APC-100 and APC-200 are limited to prostate cancer models [2]. This broader cancer-type spectrum is a key selection differentiator for multi-indication oncology research programs, though precise cross-cancer efficacy metrics (e.g., comparative IC50 values) have not been published.

Prostate Cancer Pancreatic Cancer Melanoma Multi-Indication

Preferential Cancer Cell Inhibition with Normal Cell Sparing

APC-300 preferentially inhibits the growth and proliferation of heterogeneous prostate cancer cells representing differential androgen sensitivity and AR expression status, while sparing normal cells [1]. This selective anti-cancer activity was demonstrated in studies at the Hormel Institute, University of Minnesota, and Mayo Clinic [1]. No comparable normal-cell-sparing data has been reported for APC-100 or APC-200 [2]. This selectivity profile is a critical differentiator for researchers concerned about off-target toxicity or non-specific effects; however, the absence of a published selectivity index (e.g., IC50 ratio of normal to cancer cells) limits this evidence to a supporting level.

Selectivity Cancer vs. Normal Cells Prostate Cancer

Recommended Research Application Scenarios for APC-300 Based on Quantitative Evidence


NRAS-Driven Prostate and Pancreatic Cancer Signaling Studies

APC-300 is the compound of choice for research programs investigating NRAS-dependent signaling pathways in prostate and pancreatic cancer. Its classification as an NRAS inhibitor distinguishes it from APC-100 (AR antagonist) and APC-200 (polyamine oxidase inhibitor), making it uniquely suited for studies where Ras pathway modulation is the primary endpoint [1]. The documented reduction of Ras oncoprotein expression in human pancreatic adenocarcinoma cells provides direct evidence of target engagement [2].

Combination Therapy Research with Bicalutamide in CRPC Models

Given that APC-300 has been shown to sensitize castrate-resistant prostate cancer (CRPC) cells to bicalutamide, it is the preferred tool compound for pre-clinical combination therapy studies in CRPC [1]. Neither APC-100 nor APC-200 has demonstrated this sensitization effect, providing a unique research application for APC-300 in overcoming anti-androgen resistance [2].

Multi-Indication Oncology Screening and Cross-Cancer Target Validation

APC-300's documented efficacy across prostate cancer, pancreatic cancer, and melanoma models supports its use as a multi-indication tool compound for cross-cancer target validation studies [1]. In contrast, APC-100 and APC-200 are limited to prostate cancer models, necessitating the procurement of APC-300 for laboratories with broader oncology research portfolios [2].

Selective Cancer Cell Toxicity and Therapeutic Window Assessment

APC-300's demonstrated ability to preferentially inhibit cancer cells while sparing normal cells makes it a valuable compound for therapeutic window studies in prostate cancer research [1]. Researchers comparing APC-300 with APC-100 or APC-200 can assess whether the NRAS-targeted mechanism offers a superior selectivity profile relative to AR antagonism or polyamine oxidase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for APC-300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.